REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[C:10]([S:12](=[O:15])(=[O:14])[NH2:13])[C:5]2[O:6][CH:7]([CH3:9])[CH2:8][C:4]=2[CH:3]=1.C([O-])(=O)C.[Na+]>[Pd].CO>[CH3:9][CH:7]1[O:6][C:5]2[C:10]([S:12](=[O:15])(=[O:14])[NH2:13])=[CH:11][CH:2]=[CH:3][C:4]=2[CH2:8]1 |f:1.2|
|
Name
|
|
Quantity
|
72.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(OC(C2)C)C(=C1)S(N)(=O)=O
|
Name
|
|
Quantity
|
22.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
the residue crystallised from a mixture of water/ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC2=C(O1)C(=CC=C2)S(N)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42.3 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |